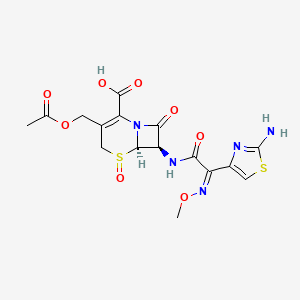
1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the hydroxyimino, methoxyphenoxy, and ethylamine groups would significantly influence its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and reactivity . Without specific data on this compound, I can’t provide a detailed analysis.Applications De Recherche Scientifique
Ferulic Acid: Pharmaceutical Functions and Applications in Foods
Ferulic acid, a phenolic acid found in plants, showcases a range of physiological functions, including antioxidant, antimicrobial, anti-inflammatory, anti-thrombosis, and anti-cancer activities. Due to these properties and its low toxicity, ferulic acid finds extensive use in the food and cosmetic industries for various applications, such as raw material for vanillin production, cross-linking agent for food gels, and ingredient in sports foods and skin protection agents. This demonstrates the potential of phenolic compounds, similar in functionality to the compound of interest, for wide-ranging applications in pharmaceuticals and food sciences (Ou & Kwok, 2004).
Synthesis of Enantiomerically Pure Compounds
The research on the synthesis of enantiomerically pure 3-amino-2-methylenealkanoates via reactions involving compounds similar to 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine underscores the importance of such compounds in synthesizing biologically active molecules. This process, mediated by cinchona alkaloids, highlights the role of structurally complex amines in producing pharmaceutical intermediates with high enantiomeric purity (Martelli, Orena, & Rinaldi, 2011).
Hydrogenation Catalysis
A study involving the use of imino)phenol palladium(II) complexes for the hydrogenation of alkenes and alkynes showcases the potential application of compounds containing imino and phenol groups in catalysis. Such complexes can serve as catalysts in hydrogenation reactions, highlighting the versatility of nitrogen-containing compounds in facilitating various chemical transformations (Tshabalala & Ojwach, 2018).
Synthesis and Corrosion Inhibition
Research on the synthesis and corrosion inhibition efficiency of α-aminophosphonic acids, such as Ethyl hydrogen [(2-methoxyphenyl)(methylamino)methyl]phosphonate, demonstrates the potential of compounds with methoxyphenyl and amino groups in protecting metals from corrosion. These compounds, synthesized through reactions involving similar functional groups to the compound of interest, exhibit promising results in corrosion inhibition, suggesting applications in materials science and engineering (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N'-hydroxy-2-(4-methoxyphenoxy)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-2-4-8(5-3-7)14-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUWIXXWWAOTFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfinylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B1639611.png)




![N'-[(1E)-1-(4-Ethylphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B1639638.png)





